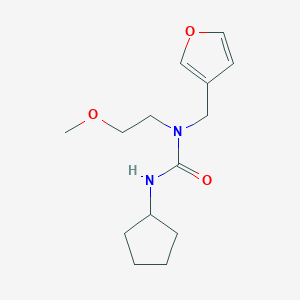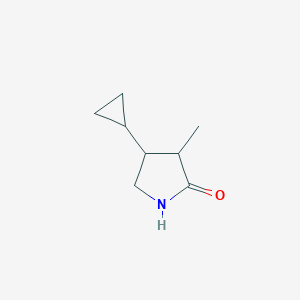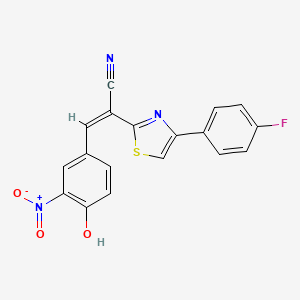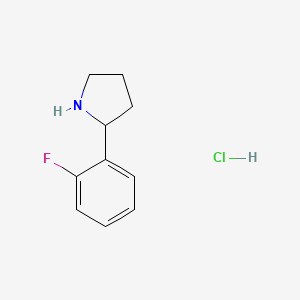
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer.
Mecanismo De Acción
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its anti-cancer effects by inhibiting the activity of PRMTs, which are enzymes that play a critical role in the regulation of gene expression. Specifically, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the type I PRMTs, which are responsible for the majority of histone methylation in cells. By inhibiting histone methylation, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea leads to changes in gene expression that can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to have other biochemical and physiological effects. For example, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to inhibit the replication of the hepatitis B virus in vitro. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to increase the expression of genes involved in the regulation of metabolism and energy balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea as a research tool is its specificity for PRMTs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to be effective in a variety of cancer types, which makes it a useful tool for studying the role of PRMTs in cancer biology. However, one limitation of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is its relatively low potency, which can make it difficult to achieve complete inhibition of PRMT activity in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea and PRMT inhibitors more broadly. One area of interest is the development of more potent and selective PRMT inhibitors, which could lead to improved anti-cancer therapies. Additionally, there is interest in studying the role of PRMTs in other disease states, such as viral infections and metabolic disorders. Finally, there is interest in developing methods for the clinical translation of PRMT inhibitors, which could lead to new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of furan-3-ylmethylamine with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This is followed by cyclization of the resulting compound with cyclopentylmagnesium bromide to yield 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In vitro studies have demonstrated that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the activity of PRMTs, leading to a decrease in the methylation of histone proteins and subsequent changes in gene expression.
Propiedades
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAYOUGGNEJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)


![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)

![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2427092.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)

![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)